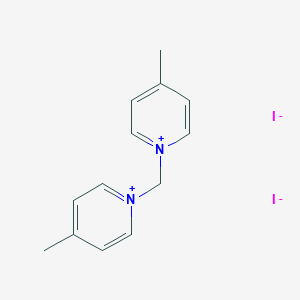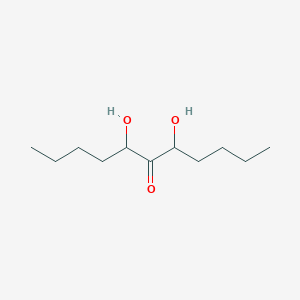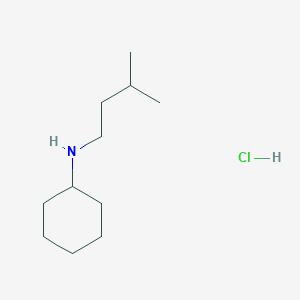
N-(3-Methylbutyl)cyclohexanamine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C11H23N·HCl. It is also known as N-(3-methylbutyl)cyclohexylamine hydrochloride. This compound is a derivative of cyclohexanamine, where the amine group is substituted with a 3-methylbutyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)cyclohexanamine typically involves the alkylation of cyclohexanamine with 3-methylbutyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or distillation to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbutyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanamine: The parent compound without the 3-methylbutyl substitution.
N-(2-Methylbutyl)cyclohexanamine: A similar compound with a different alkyl substitution.
N-(3-Methylbutyl)benzylamine: A compound with a benzyl group instead of a cyclohexyl group.
Uniqueness
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
477588-44-6 |
|---|---|
Formule moléculaire |
C11H24ClN |
Poids moléculaire |
205.77 g/mol |
Nom IUPAC |
N-(3-methylbutyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h10-12H,3-9H2,1-2H3;1H |
Clé InChI |
YIRVMSUVBMTFMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


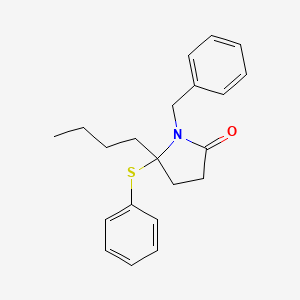
![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)
![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
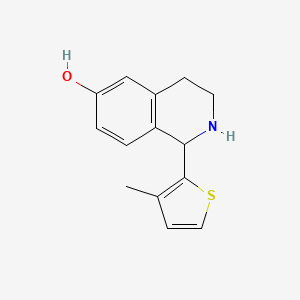
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
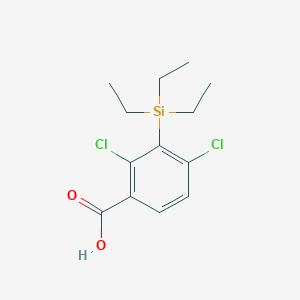

![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
